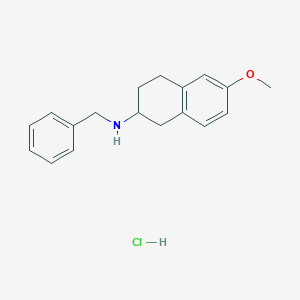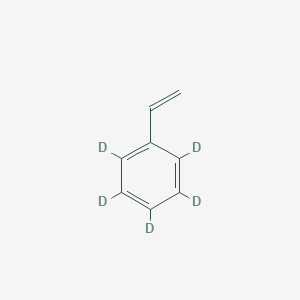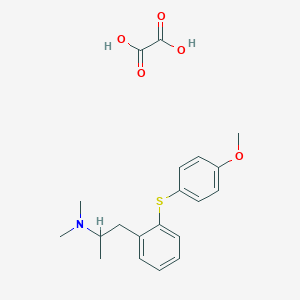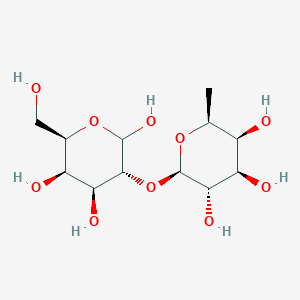
Blood Group H disaccharide
Overview
Description
These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like amino or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or benzoylated derivatives.
Scientific Research Applications
Blood Group H disaccharide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Used in blood typing and transfusion medicine to determine blood group compatibility.
Industry: Employed in the production of glycoprotein-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .
Comparison with Similar Compounds
Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.
Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.
Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .
Properties
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVRBXGIRFARR-FFLOLMAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


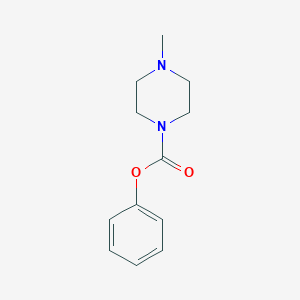
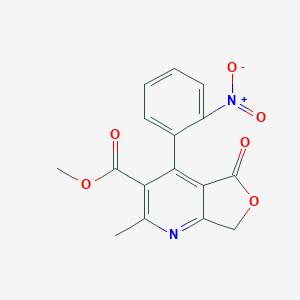
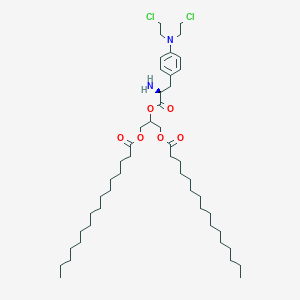
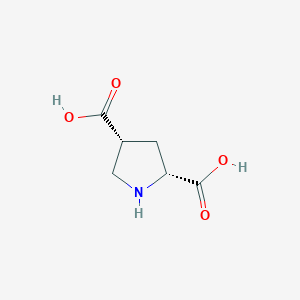
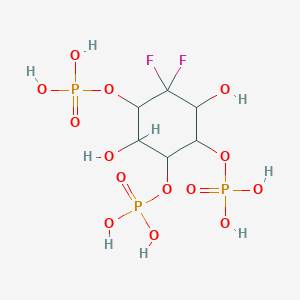
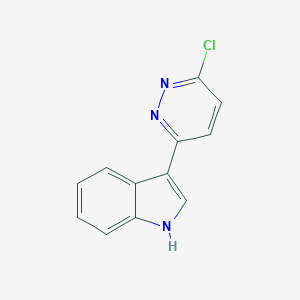


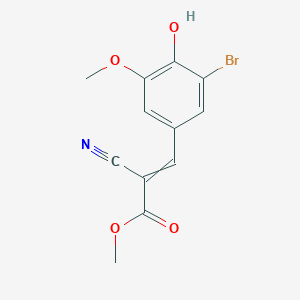
![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)
